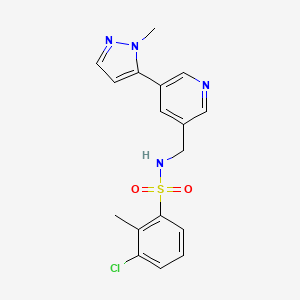

3-chloro-2-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-12-15(18)4-3-5-17(12)25(23,24)21-10-13-8-14(11-19-9-13)16-6-7-20-22(16)2/h3-9,11,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLVEPSGFBNZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-2-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C16H16ClN5O2S

- Molecular Weight: 377.8 g/mol

- CAS Number: 2034603-23-9

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antimicrobial and anticancer properties. Below are the key findings from various studies:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Moderate inhibition | |

| Pseudomonas aeruginosa | Low to moderate inhibition |

In a study evaluating various derivatives, it was found that increasing hydrophobic character and nitrogen content in heterocyclic rings enhanced antimicrobial activity, suggesting that structural modifications could lead to more potent derivatives.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have demonstrated that pyrazole-based compounds can inhibit the growth of several cancer cell lines:

| Cancer Type | Activity | Reference |

|---|---|---|

| Lung Cancer | Significant inhibition | |

| Breast Cancer | Significant inhibition | |

| Colorectal Cancer | Moderate inhibition |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Cell Signaling Modulation: It could modulate signaling pathways that lead to apoptosis or cell cycle regulation.

- Structural Interaction: The unique structural features allow it to bind effectively to target proteins, disrupting their function.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy: A study testing various derivatives showed that modifications in the side chains significantly affected the activity against E. coli and S. aureus, with some derivatives showing up to 60% inhibition compared to control groups.

- Anticancer Screening: In vivo studies demonstrated that administration of the compound led to a reduction in tumor size in mouse models for breast cancer, indicating its potential for therapeutic use.

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, such as breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. These compounds often act by interfering with specific molecular pathways involved in cell proliferation and survival .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. The target compound may possess similar properties, potentially inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism is crucial for the development of new antibiotics, especially against resistant strains .

Antimalarial Potential

Recent studies have explored the structure-activity relationship of sulfonamide derivatives for antimalarial applications. By modifying the molecular structure, researchers aim to enhance efficacy against Plasmodium species while minimizing toxicity to human cells . The compound's structural features may allow it to target specific enzymes involved in the malaria parasite's lifecycle.

Synthesis Methodologies

The synthesis of 3-chloro-2-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of appropriate aldehydes with hydrazine derivatives to form pyrazole rings.

- Pyridine Substitution : Subsequent reactions involve introducing pyridine moieties through nucleophilic substitution reactions.

- Sulfonamide Formation : The final step involves reacting the resulting intermediate with sulfonyl chlorides to form the sulfonamide linkage.

This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity and selectivity .

In Vitro Studies

In vitro studies are essential for evaluating the cytotoxic effects of this compound on different cancer cell lines. These studies typically assess cell viability using assays such as MTT or XTT, providing insights into the compound's potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is critical in drug development. SAR studies help identify which functional groups contribute to increased efficacy or reduced toxicity. For this compound, variations in substituents on the pyrazole or pyridine rings could lead to significant differences in biological outcomes .

Case Studies and Research Findings

Comparison with Similar Compounds

Methoxy vs. Methyl Substituents

Chlorine Position and Halogen Effects

- 5-Chloro-2-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (): The chlorine is positioned at the 5th carbon of the benzene ring (vs. 3rd in the target compound). This positional isomerism may influence electronic distribution and intermolecular interactions, such as halogen bonding with biological targets .

Variations in the Linker and Heterocyclic Moieties

Pyridine vs. Phenyl Linkers

- 3-Chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide (): Replaces the pyridin-3-ylmethyl group with a phenethyl linker.

Pyrazole Substitution Patterns

- 3-Chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide (): Substitutes the pyridine ring with a furan, introducing oxygen-based polarity. This change may enhance solubility but reduce π-π stacking interactions critical for target engagement .

Molecular Weight and Physicochemical Properties

Preparation Methods

Chlorosulfonation of 3-Chloro-2-Methyltoluene

The benzenesulfonamide core is synthesized via chlorosulfonation of 3-chloro-2-methyltoluene. Chlorosulfonic acid (ClSO₃H) reacts with the aromatic ring to form the sulfonyl chloride intermediate. This method, adapted from the synthesis of 4-chloro-2-methylbenzenesulfonamide, involves:

Chlorosulfonation :

Amination :

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Chlorosulfonation | 0–25°C, 2 h, ClSO₃H | 85–90 |

| Amination | NH₃, pH 8.5, 1 h | 78–82 |

Synthesis of the Pyridine-Pyrazole Side Chain

Construction of the Pyridine Moiety

The pyridine ring is synthesized via a condensation reaction between a diketone and an amine. A modified Knorr pyridine synthesis is employed:

Condensation :

- Ethyl acetoacetate reacts with ammonium acetate in acetic acid to form 3,5-diketopiperidine.

- Subsequent dehydrogenation with palladium/carbon yields the pyridine core.

Functionalization :

Key Data :

| Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C, 2 h | 75 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 68 |

Synthesis of the Pyrazole Substituent

The 1-methyl-1H-pyrazol-5-yl group is synthesized via a Knorr pyrazole reaction:

- Hydrazine Cyclization :

Coupling of the Core and Side Chain

Activation of the Sulfonamide Core

The benzenesulfonamide is converted to its sulfonyl chloride using phosgene (COCl₂) in dichloromethane:

Nucleophilic Substitution

The pyridine-pyrazole-methylamine side chain reacts with the sulfonyl chloride in a nucleophilic substitution:

- Coupling :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25°C, 12 h |

| Yield | 72–78% |

Optimization and Characterization

Reaction Optimization

Q & A

Q. What are the optimal synthetic routes for 3-chloro-2-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols. Key steps include:

- Sulfonamide linkage formation : Reacting a benzenesulfonyl chloride derivative with an amine-functionalized pyridinylmethyl intermediate under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like DMF or THF.

- Pyrazole ring coupling : A Suzuki-Miyaura cross-coupling reaction may be employed to attach the 1-methyl-1H-pyrazol-5-yl moiety to the pyridine core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .

- Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical. Impurities from incomplete coupling can be reduced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:

- NMR analysis : Discrepancies in proton splitting patterns may arise from conformational flexibility in the pyridinylmethyl bridge. Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign signals unambiguously. For example, the methyl group on the pyrazole ring typically appears as a singlet near δ 2.5 ppm .

- Mass spectrometry : Electrospray ionization (ESI-MS) in positive ion mode often detects [M+H]⁺ peaks. Contradictions in molecular ion fragmentation can be addressed via high-resolution MS (HRMS) to confirm the exact mass (e.g., C₁₉H₂₀ClN₃O₂S: calc. 413.09, obs. 413.08) .

Advanced Research Questions

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the sulfonamide and pyrazole moieties?

Methodological Answer:

- Functional group modifications : Replace the sulfonamide with carbamate or urea groups to assess hydrogen-bonding contributions to target binding. For the pyrazole ring, substitute the methyl group with bulkier substituents (e.g., CF₃) to evaluate steric effects .

- Biological assay design : Use enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) with IC₅₀ determination. Compare activity against analogs lacking the pyridinylmethyl spacer to isolate structural contributions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME prediction : Apply tools like SwissADME to calculate logP (lipophilicity) and polar surface area (PSA). The sulfonamide group increases PSA (>80 Ų), potentially limiting blood-brain barrier penetration. Introduce lipophilic substituents (e.g., halogenated aryl groups) to balance solubility and permeability .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or HDACs). Focus on the pyrazole ring’s role in π-π stacking and the sulfonamide’s hydrogen bonding with active-site residues .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Assay standardization : Normalize data using positive controls (e.g., known inhibitors) and replicate experiments in triplicate. For example, if antifungal activity varies between microdilution and disk diffusion assays, validate via time-kill kinetics .

- Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target effects. For instance, unexpected cytotoxicity in mammalian cells may arise from mitochondrial disruption, detectable via Seahorse metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.